molecular formula C15H21NO3 B11927792 Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Cat. No.: B11927792
M. Wt: 263.33 g/mol
InChI Key: GQVSOZIWEVUIGC-MRVWCRGKSA-N
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Description

Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a chiral piperidine derivative characterized by a hydroxy group at the 4-position, a methyl ester at the 2-position, and a (R)-configured phenylethyl substituent on the nitrogen atom. Its stereochemistry, particularly the (2R,4R) configuration and the (R)-phenylethyl group, plays a critical role in its physicochemical and biological properties.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl (2R,4R)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13-,14-/m1/s1

InChI Key

GQVSOZIWEVUIGC-MRVWCRGKSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H](C[C@@H]2C(=O)OC)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O

Origin of Product

United States

Preparation Methods

Hydrogenation of Pyridine Esters

Catalytic hydrogenation of pyridine derivatives is a common strategy for synthesizing piperidine scaffolds. For example:

  • Substrate : Pyridine-2-carboxylate esters (e.g., methyl 6-methylpyridine-2-carboxylate).

  • Catalyst : PtO₂ or 10% Pd/C in acetic acid (AcOH).

  • Conditions : H₂ atmosphere, room temperature, 24 hours.

  • Outcome : Formation of piperidine-2-carboxylate with retention of stereochemistry.

Example Reaction :
Methyl 6-methylpyridine-2-carboxylate → Hydrogenation → Methyl (2R,6R)-6-methylpiperidine-2-carboxylate (cis-4d).

SubstrateCatalystSolventYieldStereochemistry
Methyl 6-methylpyridine-2-carboxylatePtO₂AcOH97%cis

This method provides high diastereomeric purity, critical for subsequent functionalization.

Double Aza-Michael Cyclization

This atom-efficient method constructs piperidones, which can be modified to the target compound. Key steps include:

  • Vinyl aldehyde synthesis : Reaction of aldehydes with vinyl Grignard reagents.

  • Double aza-Michael addition : Cyclization with primary amines (e.g., (R)-1-phenylethylamine).

  • Oxidation : MnO₂ or DDQ converts dienols to piperidones.

Example Workflow :
Vinyl aldehyde 5 → Dienol 6 → Piperidone 7 .

StepReagents/ConditionsProductYield
Dienol FormationVinyl MgBr, THF, 0°C → RTDienol 6a >90%
OxidationMnO₂ or DDQ, AcOHPiperidone 7 75–97%

This approach enables rapid access to 2-substituted piperidones, which can be further functionalized.

IntermediateAldehydeReducing AgentSolventYield
Piperidine-2-carboxylate(R)-1-PhenylethanalNaBH₃CNMeOH78–90%

This method ensures retention of stereochemistry at the N-center.

Asymmetric Hydrogenation

Establishing the (2R,4R) configuration requires enantioselective hydrogenation:

  • Substrate : 4-Piperidone derivatives.

  • Catalyst : Ruthenium complexes with chiral ligands (e.g., BINAP derivatives).

  • Conditions : H₂, acidic medium (e.g., HCl), room temperature.

Key Advantage :
High enantiomeric excess (ee > 99%) achieved via dynamic kinetic resolution.

SubstrateCatalystSolventee
4-Piperidone derivativeRu(BINAP)Cl₂THF>99%

This step is pivotal for achieving the desired stereochemistry at C2 and C4.

Hydroxylation and Epoxidation

Introducing the hydroxyl group at C4 involves:

  • Epoxidation : Oxidation of a diene intermediate.

  • Ring-opening : Acidic or nucleophilic conditions to install the hydroxyl group.

Example :
Epoxide intermediate → H₂O/H⁺ → 4-Hydroxypiperidine.

IntermediateReagentsConditionsYield
Epoxide derivativeH₂O, H₂SO₄RT, 12 h85%

Challenges and Solutions

Stereochemical Control

Achieving (2R,4R) configuration requires:

  • Asymmetric hydrogenation : Ensures C2 stereochemistry.

  • Epimerization : KOtBu-mediated interconversion to correct C4 configuration.

Functional Group Compatibility

Protection strategies include:

  • Boc protection : Prevents amination during hydrogenation.

  • Methyl ester retention : Maintains solubility during multi-step syntheses.

Case Studies and Data

Synthesis of Donepezil Analogues

Using 2-substituted piperidones as intermediates:

  • Wittig Reaction : Forms methoxymethylene derivatives.

  • Hydrolysis : Converts alkenes to aldehydes for further functionalization.

Piperidone IntermediateWittig ReagentProductYield
2R-2cPh₃P=CHOMe9c (Z:E = 1:1)97%

This demonstrates the versatility of piperidones in drug synthesis.

Manganese Dioxide-Mediated Side Reactions

Oxidation of primary amines to amides under MnO₂ conditions was observed:

  • Mechanism : MnO₂ abstracts H from amines, forming imine intermediates.

  • Mitigation : Use of molecular sieves to control moisture .

Chemical Reactions Analysis

Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nickel catalysts for hydrogenation and other specific reagents for cyclization and annulation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is synthesized through several methods that leverage its unique structural characteristics. The synthetic pathways often involve:

  • Starting Materials : The synthesis typically begins with 4-methyl-2-picolinic acid as a precursor, which undergoes various transformations including hydrogenation and esterification .
  • Reagents and Catalysts : Common catalysts used include palladium charcoal and Raney nickel, facilitating the reduction processes necessary for constructing the piperidine framework .

The following table summarizes key synthetic routes and their respective conditions:

Synthetic Route Starting Material Catalyst Conditions
Route A4-Methyl-2-picolinic acidPalladium charcoal45–55°C, normal to 10 kg pressure
Route B4-Methyl-2-pyridine carboxylic acidRaney nickelRoom temperature, hydrogen atmosphere

This compound exhibits significant biological activity, particularly as a precursor for bioactive molecules. It serves as an important intermediate in the synthesis of argatroban, a potent thrombin inhibitor used in anticoagulant therapy. Argatroban is particularly effective in treating patients with heparin-induced thrombocytopenia (HIT) and in percutaneous coronary interventions .

Pharmaceutical Applications

The pharmaceutical applications of this compound extend beyond its role as a synthetic intermediate:

  • Anticoagulant Therapy : As mentioned, it is a key component in the synthesis of argatroban. The compound's ability to modulate blood coagulation pathways makes it valuable for treating thrombotic disorders.
  • Potential Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, making them candidates for further research in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of argatroban derived from this compound in clinical settings:

  • Case Study 1 : A clinical trial demonstrated that patients with acute ischemic stroke treated with argatroban showed significant improvement in neurological function compared to those receiving standard care .
  • Case Study 2 : Research involving patients undergoing percutaneous coronary intervention indicated that those treated with argatroban had lower rates of thrombotic complications compared to those treated with heparin .

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine and pyrrolidine derivatives, focusing on stereochemistry, substituents, physical properties, and synthetic yields.

Structural Analogs and Substituent Variations
Compound Name Backbone Key Substituents Stereochemistry Reference
Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate (Target) Piperidine 4-OH, 2-COOCH₃, 1-(R-phenylethyl) (2R,4R), (R)-N-subst. N/A
Methyl (2R,1R)-1-(1-Carbamoyl-3-phenyl-1-ethyl)piperidine-2-carboxylate (2R,1R)-2c Piperidine 1-Carbamoyl-3-phenyl-ethyl, 2-COOCH₃ (2R,1R)
Methyl (2S,1S)-1-(1-Carbamoyl-1-methyl-3-phenyl-1-ethyl)pyrrolidine-2-carboxylate (2S,1S)-2d Pyrrolidine 1-Carbamoyl-1-methyl-3-phenyl-ethyl, 2-COOCH₃ (2S,1S)
(2R)-Ethyl 4-methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate Piperidine 4-CH₃, 2-COOCH₂CH₃, 1-(S-phenylethyl) (2R), (S)-N-subst.
Methyl (2R,4R)-4-amino-5-oxopyrrolidine-2-carboxylate Pyrrolidine 4-NH₂, 5-oxo, 2-COOCH₃ (2R,4R)

Key Observations :

  • Backbone Flexibility : The target compound’s piperidine ring offers greater conformational flexibility compared to pyrrolidine analogs (e.g., (2S,1S)-2d), which may influence binding affinity in biological systems.
  • Substituent Effects : Replacement of the 4-OH group with NH₂ (as in ) or CH₃ () alters hydrogen-bonding capacity and lipophilicity, impacting solubility and metabolic stability.
  • Stereochemical Influence : The (R)-phenylethyl group in the target compound contrasts with the (S)-configured analog in , which may lead to divergent enantioselective interactions.

Key Observations :

  • Melting Points : Pyrrolidine derivatives (e.g., (2S,1S)-2d) exhibit higher melting points than piperidine analogs, likely due to increased ring strain and crystallinity.
  • Optical Activity : The target compound’s optical rotation is unreported, but the (2R,1R)-2c analog shows significant levorotation, suggesting stereochemistry-dependent chiroptical properties .
  • Synthetic Efficiency : Yields for FC-derived analogs range from 44–54% (), indicating moderate efficiency for similar synthetic routes.

Biological Activity

Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a chiral piperidine derivative notable for its significant biological activity. This compound is characterized by a piperidine ring with a hydroxy group and a phenylethyl moiety, which contribute to its pharmacological properties. Its molecular formula is C16H23NO3C_{16}H_{23}NO_3 with an approximate molecular weight of 277.37 g/mol.

Biological Activity

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors in the body. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity towards various biological targets, which may include:

  • Receptors : It has been shown to interact with serotonin receptors, particularly the 5-HT receptor family, influencing neurotransmission and potentially impacting mood and anxiety disorders.
  • Enzymes : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating synaptic levels of neurotransmitters such as serotonin and dopamine.

Research indicates that this compound acts as a selective modulator at specific receptor sites. This modulation can lead to various physiological effects, including:

  • Anxiolytic Effects : By enhancing serotonin signaling, the compound may exhibit anxiolytic properties.
  • Antidepressant Activity : Its interaction with neurotransmitter systems suggests potential use in treating depression.

Comparative Analysis with Similar Compounds

The following table summarizes some comparative features of this compound and similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl (2S,4R)-4-methylpiperidine-2-carboxylateMethyl group substitutionDifferent pharmacological profile
Methyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylateTrifluoromethyl groupEnhanced lipophilicity
4-Hydroxy-N-(1-(phenylethyl))piperidineHydroxy group on the piperidine ringPotential for different receptor interactions

These compounds differ primarily in their functional groups, leading to variations in their chemical properties and biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Serotonin Receptor Binding Studies : Research has demonstrated that this compound exhibits high binding affinity for specific serotonin receptors. For instance, binding assays indicated Ki values that suggest potent interactions with 5-HT receptors .
  • Pharmacological Evaluations : Animal studies have shown that administration of the compound leads to significant reductions in anxiety-like behaviors in rodent models. These findings support its potential therapeutic application in anxiety disorders .
  • Mechanistic Insights : Detailed mechanistic studies have revealed that the compound may enhance serotonin release through inhibition of reuptake mechanisms, thereby increasing synaptic availability of serotonin .

Q & A

Q. How can reaction scalability be improved without compromising stereochemical integrity?

  • Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., Grignard additions). Optimize catalyst loading (e.g., Pd/C for hydrogenolysis) and solvent systems (switch from DMF to MeCN for easier recycling). Use process analytical technology (PAT) like inline FTIR for real-time monitoring .

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